

Spectroscopic Analysis of 1-Chloro-4-fluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-4-fluorobenzene

Cat. No.: B7723767

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This guide provides an in-depth analysis of the spectroscopic data for **1-chloro-4-fluorobenzene**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] The unique combination of chlorine and fluorine substituents on the benzene ring imparts distinct spectroscopic signatures, which are crucial for its characterization and quality control in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Molecular Structure and Spectroscopic Overview

1-Chloro-4-fluorobenzene (C_6H_4ClF) is a colorless to light yellow liquid with a molecular weight of approximately 130.55 g/mol .^{[1][2]} Its structure, featuring a parasubstituted aromatic ring, gives rise to characteristic patterns in its spectroscopic profiles. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule. For **1-chloro-4-fluorobenzene**, both 1H and ^{13}C NMR are employed.

1H NMR Data

The ^1H NMR spectrum of **1-chloro-4-fluorobenzene** in deuterated chloroform (CDCl_3) typically exhibits two main signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the protons ortho to the fluorine (H-2 and H-6) are chemically equivalent, as are the protons ortho to the chlorine (H-3 and H-5).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
H-2, H-6	~7.25 - 7.35	Multiplet
H-3, H-5	~6.95 - 7.05	Multiplet

Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[\[3\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the influence of the electronegative halogen substituents and their respective coupling effects, the spectrum shows distinct signals for each unique carbon atom.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1 (C-Cl)	~129.0 - 130.0
C-2, C-6	~116.0 - 117.0
C-3, C-5	~129.5 - 130.5
C-4 (C-F)	~162.0 - 163.0 (doublet due to C-F coupling)

Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[\[4\]](#)

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of a liquid sample like **1-chloro-4-fluorobenzene** is as follows:

- Sample Preparation: Accurately weigh approximately 5-25 mg of **1-chloro-4-fluorobenzene** for ^1H NMR, or 20-50 mg for ^{13}C NMR, and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.[5] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[5]
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final liquid column height in the tube should be between 4.0 and 5.0 cm.[5]
- Instrument Setup: Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.
- Data Acquisition: The spectrometer's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the desired nucleus (^1H or ^{13}C).[5] Standard pulse sequences are then used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data

The IR spectrum of **1-chloro-4-fluorobenzene** exhibits several characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100 - 3000	C-H stretch (aromatic)	Medium
~1600, 1490, 1400	C=C stretch (aromatic ring)	Strong
~1220	C-F stretch	Strong
~825	C-H bend (para-disubstituted)	Strong
~1100	C-Cl stretch	Medium

Data sourced from the NIST Chemistry WebBook. The exact peak positions and intensities can vary based on the sampling method.[\[8\]](#)

Experimental Protocol for IR Spectroscopy (Thin Film Method)

For a liquid sample like **1-chloro-4-fluorobenzene**, the thin film method is a straightforward approach:

- Sample Preparation: Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[9\]](#)
- Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.
- Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[\[10\]](#)
- Spectrum Collection: Acquire the infrared spectrum. A background spectrum of the empty salt plates is typically collected first and automatically subtracted from the sample spectrum.
- Cleaning: After analysis, the salt plates should be carefully cleaned with a dry, non-polar solvent (e.g., anhydrous acetone or chloroform) and stored in a desiccator to prevent damage from moisture.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **1-chloro-4-fluorobenzene** shows a prominent molecular ion peak and several fragment ions. The presence of the chlorine isotope ^{37}Cl results in a characteristic M+2 peak.

m/z	Relative Intensity (%)	Assignment
132	~33	$[\text{M}+2]^+$ (due to ^{37}Cl isotope)
130	100	$[\text{M}]^+$ (Molecular Ion)
99	~20	$[\text{M}-\text{Cl}]^+$ or $[\text{C}_6\text{H}_4\text{F}]^+$
75	~15	$[\text{C}_6\text{H}_3]^+$

Data sourced from the NIST Chemistry WebBook and other spectral databases.[\[11\]](#)

Experimental Protocol for Mass Spectrometry (Electron Ionization)

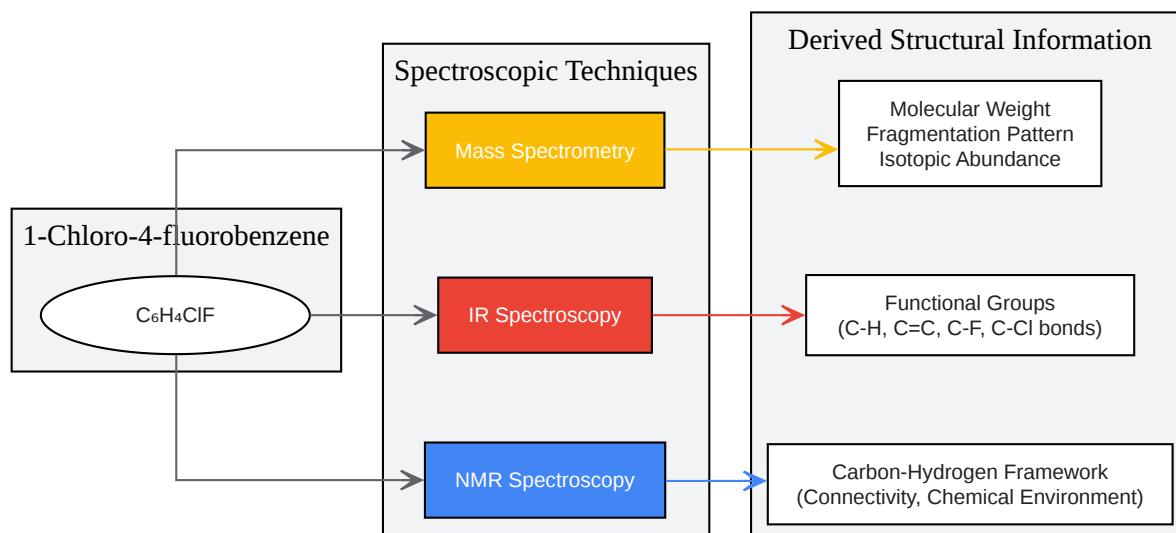
A general protocol for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[\[12\]](#) The sample is vaporized in a high vacuum environment.[\[12\]](#)
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[13\]](#) This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[\[13\]](#)
- **Fragmentation:** The high internal energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[\[12\]](#)

- Mass Analysis: The ions (molecular and fragment) are accelerated by an electric field and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[12]
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.[13]
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.[14]

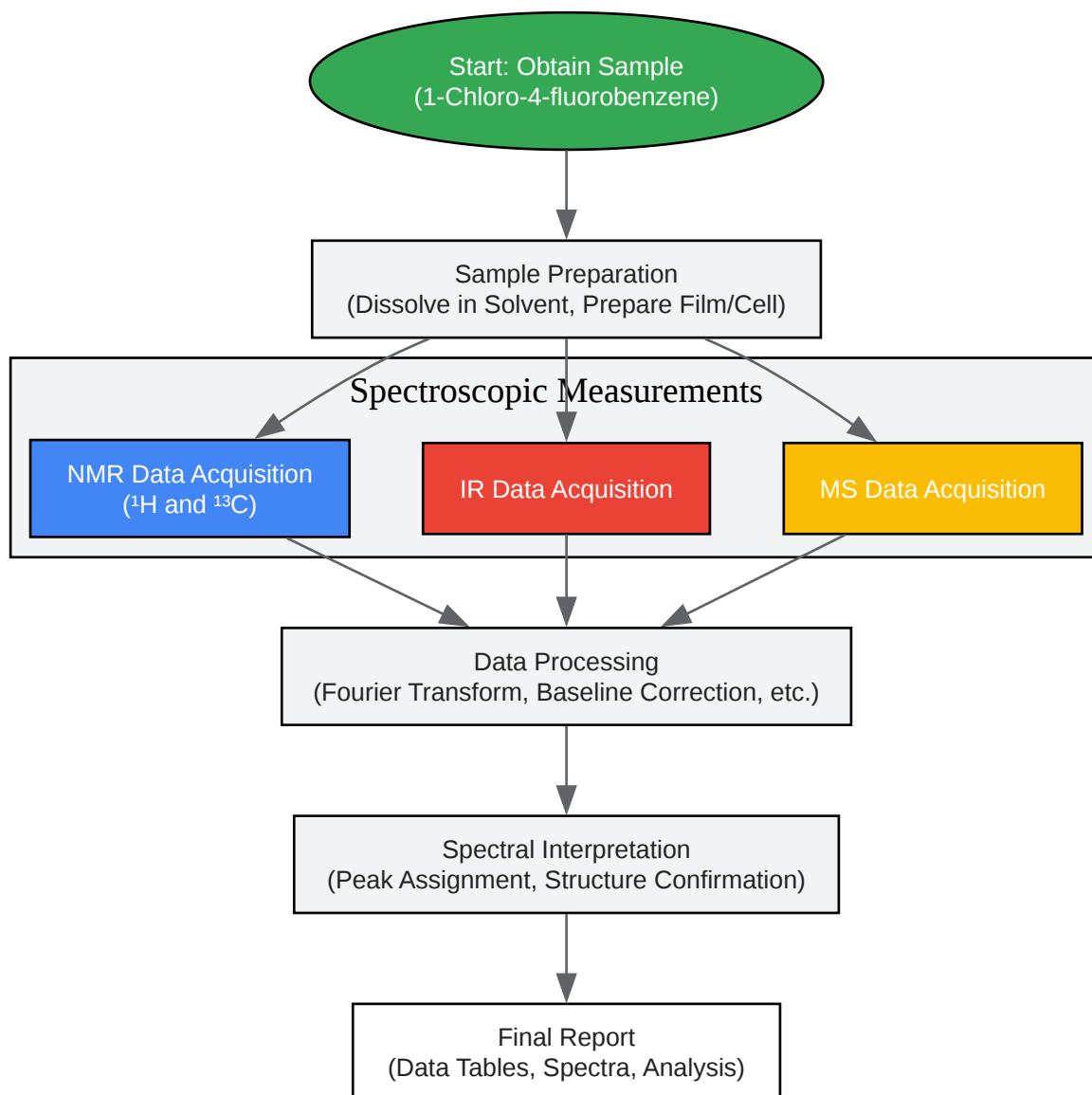
Data Interpretation and Logical Relationships

The following diagrams illustrate the relationships between the different spectroscopic techniques and the information they provide, as well as a typical workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and derived molecular information.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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